
2-(4-Iodo-phenoxy)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-phenoxy)-5-nitropyridine is an organic compound that features both iodine and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenoxy)-5-nitropyridine typically involves the nucleophilic substitution reaction of 4-iodophenol with 2,5-dichloropyridine in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group can be introduced via nitration of the resulting intermediate using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.
Substitution: Various biaryl compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodo-phenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-phenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom can facilitate the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
4-Iodophenol: Shares the iodine functional group but lacks the nitro group and pyridine ring.
2-(4-Iodophenoxy)pyridine: Similar structure but without the nitro group.
5-Nitropyridine: Contains the nitro group but lacks the iodine and phenoxy groups.
Properties
Molecular Formula |
C11H7IN2O3 |
|---|---|
Molecular Weight |
342.09 g/mol |
IUPAC Name |
2-(4-iodophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7IN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
InChI Key |
BBWSBPUZUPQQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl thieno[2,3-b]pyrazin-6-ylcarbamate](/img/structure/B8519006.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-bromobenzamide](/img/structure/B8519018.png)

![Benzenemethanamine,4-(1h-imidazol-1-yl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8519037.png)
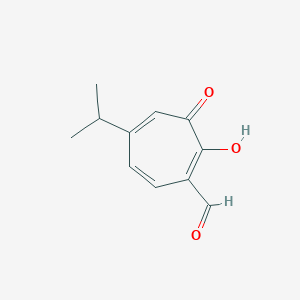
![Benzo[d]oxazole,4-phenyl-](/img/structure/B8519052.png)

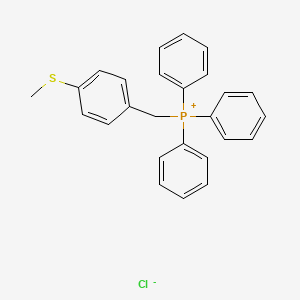
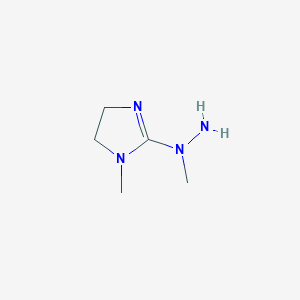
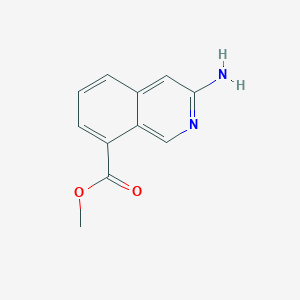
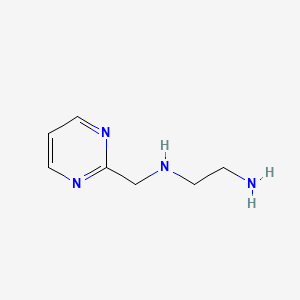
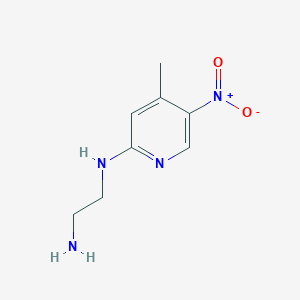
![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)
